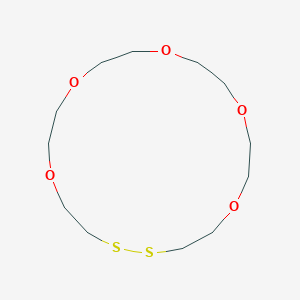
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane is a chemical compound with the molecular formula C₁₂H₂₄O₅S₂. It is characterized by the presence of five oxygen atoms and two sulfur atoms within a cyclic structure.
Vorbereitungsmethoden
The synthesis of 1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common synthetic route includes the cyclization of diethylene glycol with sulfur dichloride in the presence of a base. Industrial production methods may involve similar reactions but are optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Wissenschaftliche Forschungsanwendungen
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in certain chemical processes.
Wirkmechanismus
The mechanism by which 1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The oxygen and sulfur atoms in the compound’s structure can coordinate with metal ions, influencing their reactivity and stability. This coordination ability is crucial in its applications in catalysis, drug delivery, and material science .
Vergleich Mit ähnlichen Verbindungen
1,8,11,14,17-Pentaoxa-4,5-dithiacyclononadecane can be compared with similar compounds such as:
1,8,11,14-Tetraoxa-4,5-dithiacyclohexadecane: This compound has a similar structure but with fewer oxygen atoms, affecting its chemical properties and applications.
5,8,11,14,17-Pentaoxa-4,18-dioxoheneicosanedioic acid: This compound contains additional functional groups, leading to different reactivity and uses.
4,7,10,13,16-Pentamethyl-5,8,11,14,17-pentaoxa-2-thiaicosan-19-ol: The presence of methyl groups and a different sulfur atom position alters its chemical behavior.
Eigenschaften
CAS-Nummer |
89141-23-1 |
|---|---|
Molekularformel |
C12H24O5S2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1,8,11,14,17-pentaoxa-4,5-dithiacyclononadecane |
InChI |
InChI=1S/C12H24O5S2/c1-3-14-5-7-16-9-11-18-19-12-10-17-8-6-15-4-2-13-1/h1-12H2 |
InChI-Schlüssel |
NQLKANNQXQXAGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCSSCCOCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


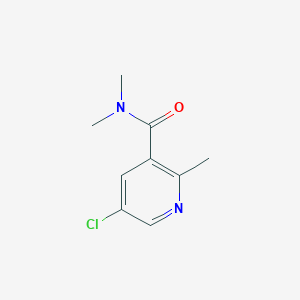
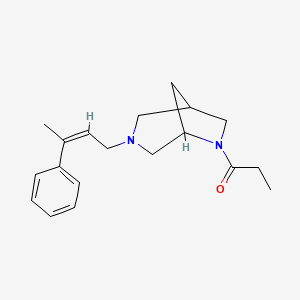
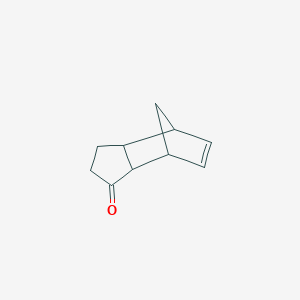
![2,3,4,5-Tetrahydro-2-[[5-(methoxycarbonyl)-2-furanyl]methyl]-2-methyl-1H-pyrido[4,3-b]indolium](/img/structure/B14152967.png)
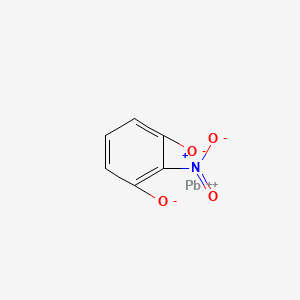
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)
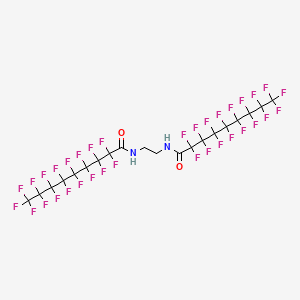
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
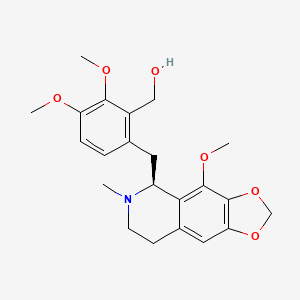

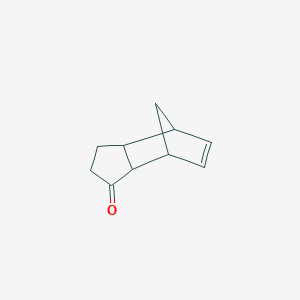
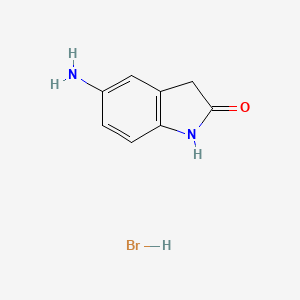
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)
